molecular formula C9H22N2 B123171 4-Isopropylhexane-1,5-diamine CAS No. 149963-21-3

4-Isopropylhexane-1,5-diamine

Cat. No.: B123171
CAS No.: 149963-21-3
M. Wt: 158.28 g/mol
InChI Key: GRGWIWJTYBPVSJ-UHFFFAOYSA-N
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Description

4-Isopropylhexane-1,5-diamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of two amino groups (-NH2) attached to a hexane chain, with an isopropyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylhexane-1,5-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropyl-1,5-hexanedione.

    Reductive Amination: The key step involves the reductive amination of 4-isopropyl-1,5-hexanedione with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced purification techniques ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylhexane-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of nitro compounds or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-Isopropylhexane-1,5-diamine finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Isopropylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    1,6-Hexanediamine: A similar compound with two amino groups but without the isopropyl substitution.

    4-Methyl-1,5-hexanediamine: Similar structure with a methyl group instead of an isopropyl group.

    4-Ethyl-1,5-hexanediamine: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness: 4-Isopropylhexane-1,5-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

149963-21-3

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

4-propan-2-ylhexane-1,5-diamine

InChI

InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3

InChI Key

GRGWIWJTYBPVSJ-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN)C(C)N

Canonical SMILES

CC(C)C(CCCN)C(C)N

Synonyms

1,5-Hexanediamine, 4-(1-methylethyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-isopropyl-5-oxohexanenitrile (purity 95.7%) and 115 g of liquid ammonia were pumped hourly from bottom to top at 250 bar and 80° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) arranged before the hydrogenation reactor and filled with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm pellets. 100 l (s.t.p.)/h of hydrogen were subsequently passed in, and the product discharged from the upstream imination reactor was passed through the hydrogenation reactor from bottom to top at 250 bar and 110° C. The mixture was decompressed at atmospheric pressure, the ammonia was removed by distillation, and the discharge from 72 hours was separated by fractional distillation on a 30 cm packed column (3-mm glass rings). 640 g of 4-isopropyl-1,5-hexanediamine were obtained as a colorless liquid (b.p. 80° C./1 mbar), corresponding to a yield of 90 %.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
catalyst
Reaction Step Four
Quantity
100 L
Type
solvent
Reaction Step Five

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